tert-Butyl ((1R,3S)-3-hydroxycyclopentyl)carbamate

Chiral Building Block Asymmetric Synthesis Stereochemical Fidelity

This (1R,3S) cis-cyclopentyl Boc-amino alcohol is the exact stereoisomer cited in Vertex Pharmaceuticals' WO2009/023269 A2. Substitution with the enantiomer (CAS 167465-99-8) or trans-diastereomer (207729-04-2) will invert or alter the spatial arrangement of reactive handles, compromising downstream chiral outcomes. The Boc group is orthogonal to Cbz (hydrogenolysis) and Fmoc (basic) protecting groups, enabling sequential deprotection in complex sequences. Procure this defined intermediate to maintain fidelity to validated process chemistry for kinase inhibitors and peptide mimetics.

Molecular Formula C10H19NO3
Molecular Weight 201.26 g/mol
CAS No. 225641-84-9
Cat. No. B152913
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl ((1R,3S)-3-hydroxycyclopentyl)carbamate
CAS225641-84-9
Molecular FormulaC10H19NO3
Molecular Weight201.26 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CCC(C1)O
InChIInChI=1S/C10H19NO3/c1-10(2,3)14-9(13)11-7-4-5-8(12)6-7/h7-8,12H,4-6H2,1-3H3,(H,11,13)/t7-,8+/m1/s1
InChIKeySBUKINULYZANSP-SFYZADRCSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl ((1R,3S)-3-hydroxycyclopentyl)carbamate (CAS 225641-84-9): Chiral Cyclopentane Building Block for Pharmaceutical Synthesis


tert-Butyl ((1R,3S)-3-hydroxycyclopentyl)carbamate (CAS 225641-84-9) is a chiral cyclopentane-derived Boc-protected amino alcohol with molecular formula C₁₀H₁₉NO₃ and molecular weight 201.26 g/mol [1]. The compound features a tert-butyl carbamate (Boc) protecting group on the amine and a free hydroxyl group on the cyclopentane ring, with defined stereochemistry at the 1R and 3S positions . This stereochemical configuration corresponds to the cis-relationship between the amine and hydroxyl substituents on the cyclopentane ring [1]. Commercial availability typically ranges from research quantities (100 mg to 25 g) with specified purity levels of 95% to 97% as verified by NMR, HPLC, or GC analysis .

Why Generic Substitution of tert-Butyl ((1R,3S)-3-hydroxycyclopentyl)carbamate Carries Structural and Functional Risk


Substituting tert-Butyl ((1R,3S)-3-hydroxycyclopentyl)carbamate with a generic or structurally similar analog introduces multiple failure points across synthetic and application contexts. First, stereochemical identity is absolute: the (1R,3S) cis-configuration determines the three-dimensional orientation of the amine and hydroxyl functional groups . Substituting with the enantiomeric (1S,3R) counterpart (CAS 167465-99-8) or the trans-diastereomer (1R,3R) (CAS 207729-04-2) would invert or alter the spatial arrangement of reactive handles, fundamentally changing downstream stereochemical outcomes in chiral drug synthesis [1]. Second, the Boc protecting group cannot be freely exchanged with alternative carbamates (e.g., Cbz or Fmoc) without altering orthogonal deprotection strategy: Boc is cleaved under acidic conditions (TFA) , whereas Cbz requires hydrogenolysis and Fmoc requires basic conditions , creating incompatibility with acid-sensitive or base-sensitive downstream intermediates. Third, the compound serves as a defined intermediate in Vertex Pharmaceuticals‘ patented synthetic routes (WO2009/023269 A2) [2], where substitution with an unqualified analog would constitute a material deviation from validated process chemistry. The evidence below quantifies these differentiation dimensions.

Quantitative Differentiation Evidence for tert-Butyl ((1R,3S)-3-hydroxycyclopentyl)carbamate Versus Closest Analogs


Stereochemical Configuration: (1R,3S) cis-3-Boc-aminocyclopentanol Versus (1S,3R) Enantiomer

The compound bears the specific (1R,3S) stereochemical configuration, which is the defined chiral identity for this cis-3-Boc-aminocyclopentanol scaffold [1]. This configuration is distinct from its enantiomer (1S,3R)-3-hydroxycyclopentyl carbamate (CAS 167465-99-8) . In drug development contexts where the cyclopentane core interacts with chiral biological targets, the two enantiomers are not interchangeable and would produce non-identical downstream molecules. The target compound has been cited in Vertex Pharmaceuticals patents (WO2009/023269 A2) as a synthetic intermediate [2], indicating that the (1R,3S) configuration is specifically required for those synthetic sequences. Substituting the (1S,3R) enantiomer would alter the stereochemical course of subsequent transformations.

Chiral Building Block Asymmetric Synthesis Stereochemical Fidelity

Synthetic Accessibility: Documented 95% Yield via Catalytic Hydrogenation Route

A validated synthetic route for tert-Butyl ((1R,3S)-3-hydroxycyclopentyl)carbamate proceeds via catalytic hydrogenation of tert-butyl (1S,4R)-4-hydroxycyclopent-2-enylcarbamate using 10% Pd/C under 1 atm H₂ in methanol at room temperature for 14 hours, affording the product in 95% yield after filtration and concentration . This route is referenced in US2016/200730 A1 (Paragraphs 0500-0501) . In contrast, alternative synthetic approaches to related Boc-aminocyclopentenol derivatives via enantiodivergent routes have been reported with substantially lower overall yields (10-11% over five to seven steps) [1].

Process Chemistry Catalytic Hydrogenation Synthetic Efficiency

Commercial Availability: Defined Purity Specifications with Analytical Verification

tert-Butyl ((1R,3S)-3-hydroxycyclopentyl)carbamate is commercially available from multiple suppliers with defined purity specifications: ≥97% (Bidepharm, with batch-specific QC reports including NMR, HPLC, or GC) , ≥95% (Leyan, Catalog No. 1092008; ChemScene, Cat. No. CS-0021874) , and 97% (Calpac Lab) . In comparison, the enantiomer (1S,3R) counterpart (CAS 167465-99-8) is available from Sigma-Aldrich at 98% purity . The availability of batch-specific analytical documentation (COA) for the target compound enables procurement decisions based on verifiable quality metrics rather than nominal specifications alone.

Quality Control Analytical Chemistry Procurement Specifications

Patent Documentation: Specifically Cited Intermediate in Vertex Pharmaceutical Synthesis

tert-Butyl ((1R,3S)-3-hydroxycyclopentyl)carbamate is explicitly referenced as a synthetic intermediate in Vertex Pharmaceuticals' WO2009/023269 A2 patent (Page 42) [1]. Additionally, its synthesis is documented in US2016/200730 A1 (Paragraphs 0500-0501) . In contrast, the trans-diastereomer (1R,3R)-3-(Boc-amino)cyclopentanol (CAS 207729-04-2) is not linked to these specific patent filings and is generally described as a 'useful research chemical' without equivalent patent pedigree [2].

Pharmaceutical Intermediate Patent Chemistry Process Validation

Physicochemical Profile: Defined Boiling Point, Density, and Storage Requirements

The compound has predicted physicochemical properties including boiling point of 320.8±31.0 °C at 760 mmHg, density of 1.08±0.1 g/cm³, and pKa of 12.27±0.40 . Recommended storage is at 2-8°C, with physical form described as off-white to pale yellow solid . The LogP is predicted at 0.86, indicating moderate hydrophilicity [1]. In comparison, the (1S,3R) enantiomer shares identical predicted physicochemical properties (same molecular formula and weight) , underscoring that differentiation resides in stereochemistry rather than bulk physical properties.

Physicochemical Properties Stability Handling

Protecting Group Orthogonality: Boc Versus Cbz in Multi-Step Synthesis

The Boc (tert-butoxycarbonyl) protecting group on the target compound is cleaved under acidic conditions (e.g., TFA), providing orthogonality relative to the Cbz (benzyloxycarbonyl) group, which remains stable to room-temperature TFA and requires hydrogenolysis for removal . This orthogonality enables sequential deprotection strategies in complex molecule synthesis. In contrast, a Cbz-protected analog such as benzyl N-[(1S,3R)-rel-3-hydroxycyclopentyl]carbamate would require fundamentally different deprotection conditions, limiting interchangeability in established synthetic routes [1].

Protecting Group Strategy Orthogonal Deprotection Solid-Phase Synthesis

Recommended Research and Industrial Applications for tert-Butyl ((1R,3S)-3-hydroxycyclopentyl)carbamate (CAS 225641-84-9)


Synthesis of Vertex Pharmaceutical Intermediates Requiring (1R,3S) cis-Cyclopentane Core

The compound is explicitly cited as an intermediate in Vertex Pharmaceuticals' WO2009/023269 A2 patent [1]. Research groups developing or scaling processes based on Vertex's disclosed synthetic routes should procure this specific stereoisomer to maintain fidelity to the patented methods. The documented synthetic route via Pd/C hydrogenation (95% yield) provides a scalable entry point for kilogram-scale preparation .

Chiral Building Block for Kinase Inhibitor and Receptor Modulator Discovery

The (1R,3S) cis-cyclopentane scaffold serves as a conformationally constrained core for constructing biologically active molecules, including kinase inhibitors [2]. The Boc-protected amine provides a handle for further functionalization (e.g., amide bond formation, urea synthesis) after deprotection, while the free hydroxyl enables O-alkylation, esterification, or oxidation to the ketone. This orthogonal reactivity profile supports diversity-oriented synthesis in medicinal chemistry campaigns.

Precursor for (1R,3S)-3-Aminocyclopentanol via Acidic Boc Deprotection

Treatment with TFA or HCl cleaves the Boc group to yield (1R,3S)-3-aminocyclopentanol, a chiral amino alcohol with applications in asymmetric catalysis (as a chiral ligand precursor) and as a building block for bioactive molecules. The Boc-protected form offers stability advantages during storage and multi-step sequences, with deprotection performed immediately prior to subsequent transformations [3].

Orthogonal Protection Strategy Component in Complex Molecule Assembly

The Boc group provides acid-labile protection that is orthogonal to Cbz (hydrogenolysis-labile) and Fmoc (base-labile) protecting groups [3]. This enables the compound to be incorporated into sequences requiring sequential deprotection of multiple amines, a common requirement in peptide mimetic synthesis, natural product derivatization, and the assembly of polyfunctional pharmaceutical intermediates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for tert-Butyl ((1R,3S)-3-hydroxycyclopentyl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.